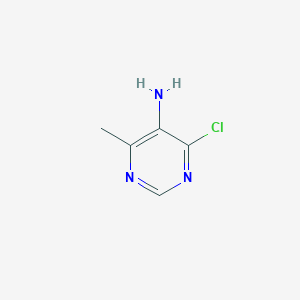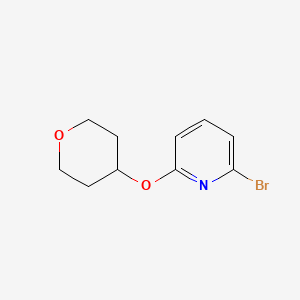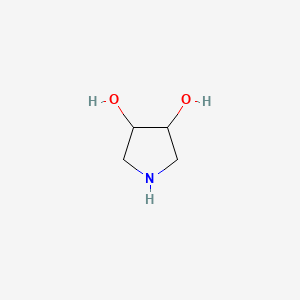
Pyrrolidine-3,4-diol
描述
Pyrrolidine-3,4-diol is a nitrogen-containing heterocyclic compound characterized by a five-membered ring structure with two hydroxyl groups attached to the third and fourth carbon atoms. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.
作用机制
Target of Action
Pyrrolidine-3,4-diol primarily targets the purine nucleoside phosphorylases . These enzymes catalyze the phosphorolytic breakdown of the N-glycosidic bond in the beta- (deoxy)ribonucleoside molecules, leading to the formation of the corresponding free purine bases and pentose-1-phosphate .
Mode of Action
The compound interacts with its targets by binding to the active site of the enzyme, where it inhibits the enzyme’s activity . This interaction results in the disruption of the normal biochemical processes that these enzymes are involved in .
Biochemical Pathways
The inhibition of purine nucleoside phosphorylases by this compound affects the purine metabolism pathway . This disruption can lead to a decrease in the production of purine bases and pentose-1-phosphate, which are essential for various cellular functions .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific biochemical pathways it affects. For instance, the inhibition of purine nucleoside phosphorylases can lead to a decrease in the production of purine bases and pentose-1-phosphate, which can affect various cellular functions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . Additionally, the compound’s action can be affected by the specific cellular environment in which it is present .
生化分析
Biochemical Properties
Pyrrolidine-3,4-diol has been found to interact with various enzymes and proteins in biochemical reactions . For instance, it has been shown to interact with retinoic acid-related orphan receptor γ (RORγt), a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases . The cis-configuration of the substituents in positions 3 and 4 of the pyrrolidine ring was preferred over the trans orientation .
Cellular Effects
This compound has been found to have effects on various types of cells and cellular processes . It has been shown to inhibit cellular enzymes involved in nucleotide biosynthesis, block the growth of cancer cells by interfering with DNA replication, and limit viral infection by inhibiting HIV reverse transcriptase .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to enter cells, to be bioactivated to nucleoside triphosphates, and to inhibit DNA polymerases, eliciting premature chain termination . It has also been shown to interact with enantioselective proteins due to the different spatial orientation of substituents .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied . It has been found that the newly synthesized nucleoside analogs showed limited biological activity, probably as a result of their poor cellular uptake and their inefficient bioactivation to the corresponding nucleoside monophosphates .
Dosage Effects in Animal Models
For instance, bgugaine and irniine are known to cause renal injuries, whereas nicotine and cocaine have been confirmed to cause neurotoxicity in experimental animals .
Metabolic Pathways
It is known that pyrrolidine derivatives can inhibit cellular enzymes involved in nucleotide biosynthesis .
Transport and Distribution
It has been found that a phosphoramidate prodrug had improved cell permeability and was metabolized to the nucleoside monophosphate form in human cells .
Subcellular Localization
It is known that pyrrolidine derivatives can inhibit cellular enzymes involved in nucleotide biosynthesis, which suggests that they may be localized in the cytoplasm where these enzymes are typically found .
准备方法
Synthetic Routes and Reaction Conditions: Pyrrolidine-3,4-diol can be synthesized through several methods. One common approach involves the stereoselective synthesis starting from sugars such as D-mannose, D-ribose, and L-fucose. The process typically includes organometallic addition to hemiacetalic sugars followed by selective nucleophilic displacement or conjugate addition of ammonia to conjugate aldonic esters .
Industrial Production Methods: Industrial production of this compound often involves the reduction of pyrrole using reducing agents like lithium aluminum hydride or sodium borohydride in solvents such as tetrahydrofuran or diethyl ether . This method is efficient and scalable, making it suitable for large-scale production.
化学反应分析
Types of Reactions: Pyrrolidine-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Sodium periodate (NaIO4) is commonly used for oxidizing the hydroxyl groups.
Substitution: Various nucleophiles can be used under appropriate conditions to substitute the hydroxyl groups.
Major Products: The major products formed from these reactions include ketones, aldehydes, and substituted pyrrolidine derivatives, which can have significant biological activities.
科学研究应用
Pyrrolidine-3,4-diol has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the synthesis of bioactive molecules, including enzyme inhibitors and receptor agonists.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
相似化合物的比较
Pyrrolidine-2,5-dione: Known for its use in the synthesis of bioactive molecules.
Prolinol: A derivative of pyrrolidine with significant biological activities.
Pyrrolizines: Compounds with a fused pyrrolidine ring, exhibiting diverse biological properties.
Uniqueness: Pyrrolidine-3,4-diol is unique due to the presence of two hydroxyl groups on adjacent carbon atoms, which imparts distinct chemical reactivity and biological activity compared to other pyrrolidine derivatives. This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery.
属性
IUPAC Name |
pyrrolidine-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c6-3-1-5-2-4(3)7/h3-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZPOYAMKJFOLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow liquid with an ammoniacal odor; [CAMEO] | |
| Record name | Diaminopolypropylene glycol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13710 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
9046-10-0, 473541-96-7 | |
| Record name | Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-(2-aminomethylethyl)-.omega.-(2-aminomethylethoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Reaction products of di-, tri- and tetra-propoxylated propane-1,2-diol with ammonia | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.746 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Reaction products of propane-1,2-diol, propoxylated by amination of the terminal hydroxyl groups | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | pyrrolidine-3,4-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Pyrrolidine-3,4-diol derivatives primarily target glycosidases, a class of enzymes involved in the breakdown of carbohydrates. These compounds often mimic the structure of the sugar moiety that binds to the enzyme's active site. This structural similarity allows the this compound derivative to competitively inhibit the enzyme, preventing it from binding to its natural substrate.
ANone: This question asks specifically about the unsubstituted this compound, which is a core structure and not the focus of the provided papers. The research primarily focuses on derivatives of this compound. Providing information solely on the unsubstituted molecule would be misleading and inaccurate in this context.
ANone: The provided research primarily focuses on the synthesis and biological activity of these compounds. While stability is a crucial aspect for drug development, the papers lack detailed investigations into the material compatibility and stability of these derivatives under various conditions.
ANone: The research primarily focuses on this compound derivatives as enzyme inhibitors rather than catalysts. These compounds are designed to bind to and block the activity of specific enzymes, like glycosidases, rather than catalyze chemical reactions. Therefore, their applications lie in the realm of therapeutic development, particularly as potential anticancer and antiviral agents.
ANone: While computational chemistry plays a significant role in drug discovery, the provided research articles primarily focus on the synthesis and biological evaluation of these compounds. There's limited information regarding the use of computational techniques like simulations, calculations, or QSAR models specifically for this compound derivatives.
A: Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the this compound scaffold impact its biological activity. Research indicates that the configuration of the pyrrolidine ring significantly affects glycosidase inhibition. For instance, derivatives with the (2R,3R,4S)-configuration tend to be more potent inhibitors of α-mannosidases than their (2S,3R,4S)-counterparts. [, ] This suggests that mimicking the configuration of α-D-mannosides is crucial for effective α-mannosidase inhibition.
A: The synthesis and characterization of this compound derivatives heavily rely on standard organic chemistry techniques. Researchers commonly employ nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) to confirm the structure and purity of synthesized compounds. [, , , , ] Additionally, enzymatic assays are frequently used to evaluate the inhibitory activity of these compounds against various glycosidases. [, , , , ]
ANone: Research on pyrrolidine-3,4-diols and related iminosugars has progressed significantly, driven by their potential therapeutic applications. Key milestones include:
- Structure-activity relationship studies: Understanding how different structural modifications affect the potency and selectivity of these compounds against various glycosidases has been crucial for guiding the design of more effective inhibitors. [, , , ]
- Development of potent and selective inhibitors: The identification of derivatives with nanomolar potency and high selectivity for specific glycosidases, such as α-mannosidases, represents a significant step toward potential therapeutic development. [, , ]
- Exploration of anticancer activity: Research demonstrating the ability of certain this compound derivatives to inhibit the growth of cancer cells in vitro highlights their potential as anticancer agents. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B3030340.png)
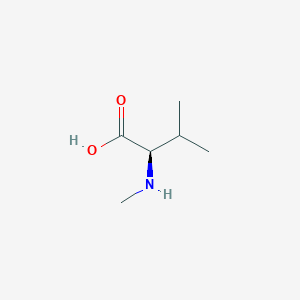

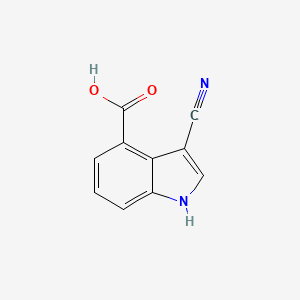
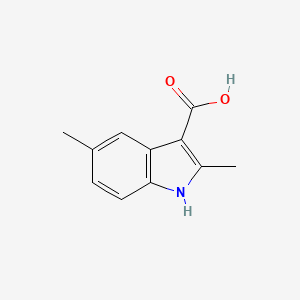
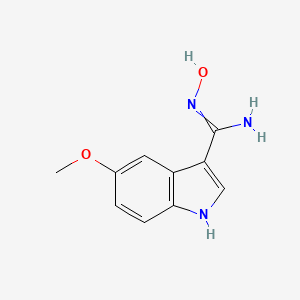
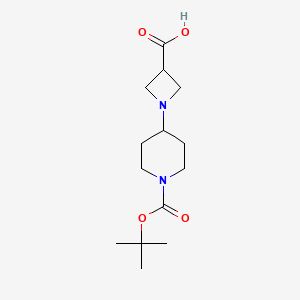
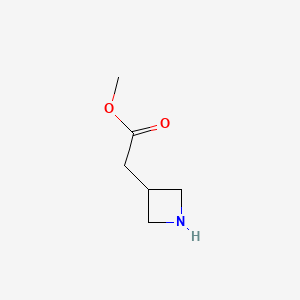
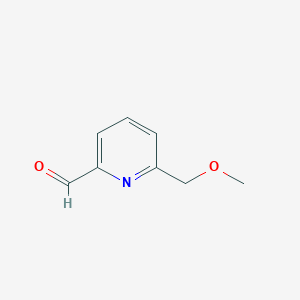
![[(2R)-1-azido-3-chloropropan-2-yl] phenyl carbonate](/img/structure/B3030356.png)
